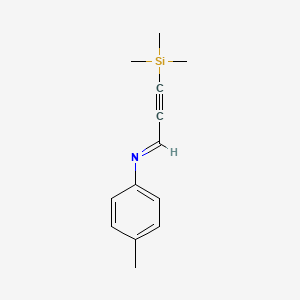![molecular formula C20H30O8 B14417869 Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate CAS No. 83156-41-6](/img/structure/B14417869.png)
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C18H26O6. It is a derivative of benzene-1,4-dicarboxylic acid, where the carboxyl groups are esterified with 2,2-bis(hydroxymethyl)butyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters and polyurethanes.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Wirkmechanismus
The mechanism of action of Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a building block for the formation of polymer chains through esterification and polycondensation reactions. In biological systems, it may interact with cellular components to facilitate drug delivery or enhance the properties of biomedical devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: Another ester derivative of benzene-1,4-dicarboxylic acid, commonly used as a plasticizer.
Bis(hydroxyethyl) terephthalate: Used in the production of polyesters and resins.
Uniqueness
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate is unique due to its specific structural features, which impart distinct mechanical and thermal properties to the materials it is used in. Its multiple hydroxyl groups also provide opportunities for further functionalization and modification, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
83156-41-6 |
|---|---|
Molekularformel |
C20H30O8 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30O8/c1-3-19(9-21,10-22)13-27-17(25)15-5-7-16(8-6-15)18(26)28-14-20(4-2,11-23)12-24/h5-8,21-24H,3-4,9-14H2,1-2H3 |
InChI-Schlüssel |
JAIHTRMVYRKSER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


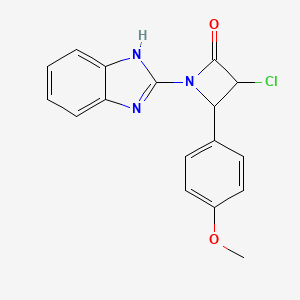
![4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14417794.png)
![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
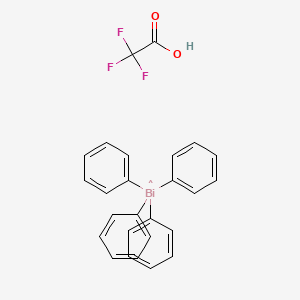
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)

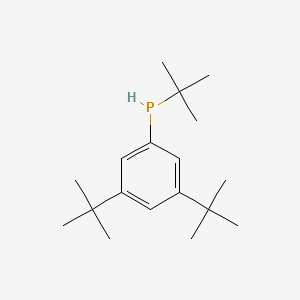

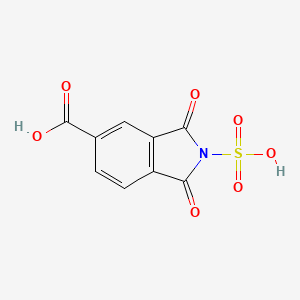
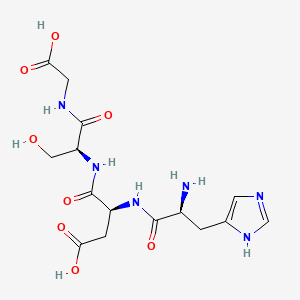
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)

